molecular formula C30H49N5O6 B12964331 N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide CAS No. 114301-96-1

N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide

Cat. No.: B12964331
CAS No.: 114301-96-1
M. Wt: 575.7 g/mol
InChI Key: HZIRBXILQRLFIK-IEECYHMASA-N
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Description

N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a long aliphatic chain with hydroxyl groups, a nitrobenzo[c][1,2,5]oxadiazole moiety, and an amide linkage, making it a subject of interest in chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide typically involves multiple steps:

    Formation of the Aliphatic Chain: The aliphatic chain with hydroxyl groups can be synthesized through a series of reactions starting from simple alkenes or fatty acids. This often involves epoxidation followed by ring-opening reactions to introduce hydroxyl groups at specific positions.

    Introduction of the Nitrobenzo[c][1,2,5]oxadiazole Moiety: This step involves the synthesis of the nitrobenzo[c][1,2,5]oxadiazole ring, which can be achieved through nitration and subsequent cyclization reactions.

    Coupling Reactions: The final step involves coupling the aliphatic chain with the nitrobenzo[c][1,2,5]oxadiazole moiety through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient reaction control and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the aliphatic chain can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The nitro group in the nitrobenzo[c][1,2,5]oxadiazole moiety can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzo[c][1,2,5]oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation or reagents like SnCl₂ (Tin(II) chloride) in acidic medium.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzo[c][1,2,5]oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a fluorescent probe due to the presence of the nitrobenzo[c][1,2,5]oxadiazole moiety, which is known for its fluorescence properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its role as a drug delivery agent or as a part of drug molecules due to its ability to interact with biological membranes.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity, which can be beneficial in various industrial processes.

Mechanism of Action

The mechanism by which N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzo[c][1,2,5]oxadiazole moiety can act as a fluorescent marker, allowing for the tracking of the compound within biological systems. The aliphatic chain can interact with lipid membranes, facilitating the compound’s incorporation into biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine
  • 4,7-Diarylbenzo[c][1,2,5]thiadiazoles

Uniqueness

Compared to similar compounds, N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide is unique due to its combination of a long aliphatic chain with hydroxyl groups and a nitrobenzo[c][1,2,5]oxadiazole moiety. This unique structure provides it with distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

114301-96-1

Molecular Formula

C30H49N5O6

Molecular Weight

575.7 g/mol

IUPAC Name

N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide

InChI

InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27-/m0/s1

InChI Key

HZIRBXILQRLFIK-IEECYHMASA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O

Origin of Product

United States

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